![molecular formula C14H18N4OS B5570371 N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)

N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea derivatives involves reactions between isothiocyanates and amines. A typical example is the synthesis of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea by reacting cinnamoylisothiocyanate with 2-morpholino ethylamine, showcasing a methodology that could be analogous to synthesizing N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea (Hassan et al., 2011).

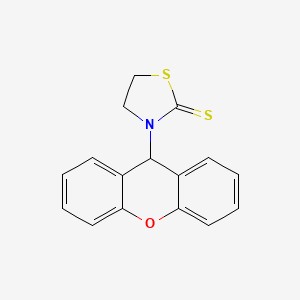

Molecular Structure Analysis

Crystallographic studies of thiourea derivatives reveal detailed molecular configurations, such as the cis-trans configuration observed in 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, providing insights into the molecular structure of thiourea compounds (Hassan et al., 2011).

Scientific Research Applications

Synthesis and Spectral Characterization

One of the foundational applications of thiourea derivatives involves their synthesis and characterization for further applications in medicinal chemistry and materials science. For instance, the synthesis of novel cinnamoyl thiourea derivatives demonstrates the versatility of thioureas in creating compounds with potentially valuable physical and chemical properties. These compounds are analyzed using spectroscopic techniques and crystallography to elucidate their structure and potential applications (Hassan, Yamin, Daud, & Kassim, 2011).

Antimicrobial Activity

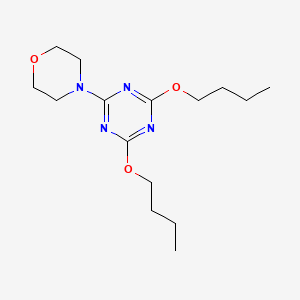

Thiourea derivatives are explored for their antimicrobial properties, with research focusing on synthesizing compounds that could act as potent antibacterial and antifungal agents. The incorporation of the thiourea moiety into molecules is shown to significantly affect their biological activity, indicating the potential for developing new antimicrobial agents using thiourea derivatives as a core structure (Desai, Mahajan, & Chikhalia, 2007).

Anion-Binding Properties

The anion-binding properties of thiourea derivatives make them interesting for the development of sensors and materials capable of specific interactions with anions. This application is particularly relevant in the context of environmental monitoring and the development of novel materials for separation processes. Research in this area focuses on synthesizing thiourea compounds with specific anion-binding capabilities, offering insights into the structural features that contribute to their effectiveness (Lo, Lau, Lo, & Lo, 2006).

properties

IUPAC Name |

1-(4-cyanophenyl)-3-(2-morpholin-4-ylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c15-11-12-1-3-13(4-2-12)17-14(20)16-5-6-18-7-9-19-10-8-18/h1-4H,5-10H2,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEZIBFCVVAHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=S)NC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795489 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)